

Fluvastatin Sodium Degradation Products: A Technical Overview

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Compound Focus: (3S,5R)-fluvastatin sodium

CAS No.: 93957-55-2

Cat. No.: S528234

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The following table summarizes the key degradation products and impurities associated with **(3S,5R)-Fluvastatin Sodium** for analytical reference [1].

Compound Name	CAS Number	Molecular Formula	Molecular Weight	Remarks
(3S,5R)-Fluvastatin Sodium Salt	94061-81-1	C ₂₄ H ₂₅ FNO ₄ • Na	433.46 g/mol [2]	The active pharmaceutical ingredient (API).
Fluvastatin EP Impurity A Sodium Salt	93957-58-5	C ₂₄ H ₂₅ FNO ₄ • Na	433.46 g/mol	A key regulatory impurity [1].
Fluvastatin Degradation Product (diastereomeric mixture)	Information missing	Information missing	Information missing	A fully characterized degradation product used as a reference standard [3].
5-Hydroxy Fluvastatin Sodium Salt	150767-71-8	C ₂₄ H ₂₅ FNO ₅ • Na	449.45 g/mol	A hydroxylated oxidative metabolite [1].
Fluvastatin Lactone	Information missing	Information missing	Information missing	Cyclic lactone form; can convert back to parent drug during analysis [4].

Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways for (3S,5R)-Fluvastatin Sodium? The primary pathways include:

- **Oxidation:** Formation of hydroxylated metabolites such as **5-Hydroxy Fluvastatin** and **6-Hydroxy Fluvastatin** [1] [4].
- **Hydrolysis and Lactonization:** Conversion between the open-chain hydroxy-acid form (active) and the closed-ring **lactone** form (inactive). This interconversion is a common source of analytical interference [4].
- **Photodegradation:** The compound can degrade when exposed to light, leading to various photoproducts [4].

Q2: Which stereoisomers are critical to monitor during stability studies? Fluvastatin has multiple stereoisomers due to its two chiral centers. Besides the (3S,5R) form, you should monitor the inactive (3R,5S) enantiomer, as well as the (3R,5R) and (3S,5S) diastereomers, as they can form under stress conditions [1].

Q3: How can degradation products impact bioanalytical method development? Degradation products can severely compromise method selectivity [4].

- **Lactones and Hydroxy Acids:** These can interconvert during sample preparation, storage, or even in the LC-MS/MS instrument, leading to inaccurate quantification of the parent drug [4].
- **Glucuronide Conjugates:** Metabolites like acylglucuronides can undergo **in-source collision-induced dissociation (CID)** in the mass spectrometer, regenerating the parent drug ion and causing overestimation of its concentration [4].

Troubleshooting Guide for Common Experimental Issues

Issue 1: Inconsistent or High Baseline in Spectrophotometric Analysis

- **Potential Cause:** High background absorbance from an excess of derivatization reagent (e.g., NBD-Cl) [2].
- **Solution:**
 - Optimize the volume and concentration of the NBD-Cl reagent. Research indicates that **0.75 mL of a 0.2% NBD-Cl solution** in acetone is often optimal [2].

- Use a high-purity reagent blank to zero the spectrophotometer.
- Ensure the reaction is conducted in **acetone medium**, as other solvents (methanol, ethanol) or buffer systems may produce interfering colors [2].

Issue 2: Poor Chromatographic Resolution or Peak Shape in HPLC/LC-MS

- **Potential Cause:** Co-elution of isobaric metabolites or in-source conversion of metabolites.
- **Solution:**
 - **Optimize Chromatography:** Ensure adequate chromatographic separation to distinguish between the parent drug and its known isobaric metabolites (e.g., N-oxide vs. hydroxylated compounds) [4].
 - **Review Mass Spectrometer Settings:** Adjust the cone voltage or heated capillary temperature in the MS to minimize the in-source dissociation of labile conjugates (like glucuronides) back to the parent ion [4].

Issue 3: Instability of (3S,5R)-Fluvastatin in Solution

- **Potential Cause:** Susceptibility to thermal or photolytic degradation.
- **Solution:**
 - For kinetic studies, prepare working standard solutions fresh daily in acetone [2].
 - Store standard stock and working solutions as recommended, typically in the dark at cool temperatures as per the Certificate of Analysis [5].
 - Protect all solutions and samples from light by using amber glassware.

Experimental Protocol: Kinetic Spectrophotometric Determination

This method is useful for quantifying Fluvastatin Sodium in pure form or pharmaceutical formulations [2].

1. Principle The method is based on the reaction between the alkylamine group of fluvastatin sodium and **4-chloro-7-nitrobenzofurazan (NBD-Cl)** in acetone medium at $55 \pm 2^\circ\text{C}$, forming a yellow-colored product with maximum absorbance at **462 nm** [2].

2. Materials and Reagents

- Fluvastatin Sodium standard
- NBD-Cl reagent
- Acetone (solvent)
- Methanol

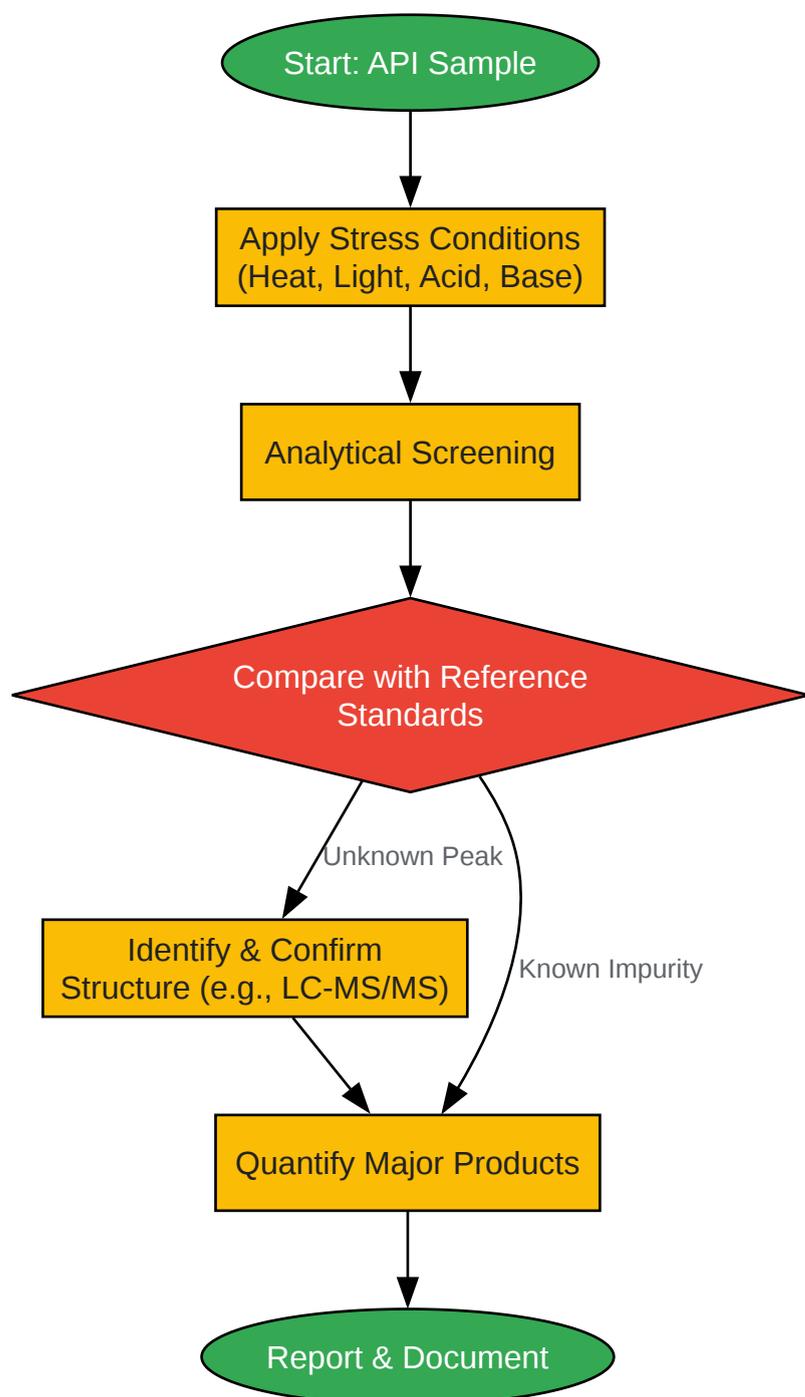
- Volumetric flasks (10 mL)
- Water bath shaker
- UV-VIS Spectrophotometer with 1 cm quartz cells

3. Procedure

- **Stock Solution (0.5 mg/mL):** Dissolve an appropriate amount of Fluvastatin Sodium in ~3 mL methanol and dilute to 100 mL with acetone [2].
- **Fixed Time Method:**
 - Transfer aliquots of standard working solution (0.20–1.80 mL) into 10 mL volumetric flasks.
 - Add **0.75 mL of 0.2% NBD-Cl** solution to each flask.
 - Dilute to volume with acetone, mix well, and heat in a water bath at **55 ± 2°C for 20 minutes** [2].
 - Immediately measure the absorbance at **462 nm** against a similarly treated reagent blank.
 - Construct a calibration curve by plotting absorbance against the final concentration of the drug.

Analytical Workflow for Degradation Product Identification

The following diagram outlines a systematic workflow for identifying and quantifying degradation products of **(3S,5R)-Fluvastatin Sodium**.



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References

1. (3S,5R)-Fluvastatin Sodium Salt [tlcstandards.com]
2. Kinetic Spectrophotometric Determination of Fluvastatin in ... [pmc.ncbi.nlm.nih.gov]
3. Fluvastatin Degradation Product (diastereomeric mixture) [axios-research.com]
4. Potentially new isobaric metabolite of fluvastatin observed by LC ... [academia.edu]
5. (3S,5R)-Fluvastatin D6[CAS 2249799-34-4 [dcchemicals.com]

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